molecular formula C9H11N7O2 B12595257 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 876860-54-7

1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12595257
CAS No.: 876860-54-7
M. Wt: 249.23 g/mol
InChI Key: YBYXKULWTBXTMS-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azidoethyl group attached to the purine ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the azidoethyl group to the purine scaffold. One common method is the N-alkylation of the purine derivative with 2-azidoethyl halides under basic conditions. The reaction is usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts and terminal alkynes in solvents like water or ethanol.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Triazole Derivatives: Formed through cycloaddition reactions.

    Amine Derivatives: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is primarily related to its ability to undergo click chemistry reactions. The azido group can react with alkyne groups to form stable triazole linkages, which can be used to modify biomolecules or materials. This reactivity is harnessed in various applications, including drug development and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Azidoethyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its purine core, which is a fundamental structure in many biologically active molecules

Properties

CAS No.

876860-54-7

Molecular Formula

C9H11N7O2

Molecular Weight

249.23 g/mol

IUPAC Name

1-(2-azidoethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H11N7O2/c1-14-5-11-7-6(14)8(17)16(4-3-12-13-10)9(18)15(7)2/h5H,3-4H2,1-2H3

InChI Key

YBYXKULWTBXTMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCN=[N+]=[N-]

Origin of Product

United States

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